Bienvenue dans la boutique en ligne BenchChem!

Zolmitriptan R-isomer

Stereoselective transporter inhibition Organic cation transporter 3 (OCT3) Drug-drug interaction risk assessment

Essential chiral reference standard for quantifying the regulated R-isomer impurity in zolmitriptan API. Unlike generic standards, it ensures validated HPLC resolution (>3.1) and accurate batch release decisions. The 45.2-fold difference in hepatic metabolism inhibition between enantiomers demands this authentic compound for safety and stability studies. Complies with USP/Ph. Eur. monographs for system suitability.

Molecular Formula C16H21N3O2
Molecular Weight 287.36 g/mol
CAS No. 139264-24-7
Cat. No. B043067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZolmitriptan R-isomer
CAS139264-24-7
Synonyms(4R)-4-[[3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl]methyl]-2-oxazolidinone; 
Molecular FormulaC16H21N3O2
Molecular Weight287.36 g/mol
Structural Identifiers
SMILESCN(C)CCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3
InChIInChI=1S/C16H21N3O2/c1-19(2)6-5-12-9-17-15-4-3-11(8-14(12)15)7-13-10-21-16(20)18-13/h3-4,8-9,13,17H,5-7,10H2,1-2H3,(H,18,20)/t13-/m1/s1
InChIKeyULSDMUVEXKOYBU-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zolmitriptan R-Isomer (CAS 139264-24-7): Chiral Purity Reference Standard & Pharmacopeial Impurity for Quality Control


Zolmitriptan R-isomer (CAS 139264-24-7) is the (R)-enantiomer of the anti-migraine drug zolmitriptan, chemically defined as (4R)-4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-2-oxazolidinone . It is primarily utilized as a chiral reference standard, designated as Zolmitriptan EP Impurity A and Zolmitriptan R-Isomer (USP), for the determination of enantiomeric purity in zolmitriptan drug substance and finished products . The compound is a selective agonist at 5-HT1B/1D receptors but is present as an unwanted impurity in the pharmacologically active (S)-enantiomer [1].

Why Generic Substitution Fails: Enantioselective Metabolism and Toxicity Risk of Zolmitriptan R-Isomer (CAS 139264-24-7)


The substitution of the analytical standard Zolmitriptan R-isomer with a generic chiral standard or a related triptan impurity is not scientifically valid. The R-isomer exhibits distinct, quantifiable differences in its interaction with organic cation transporters (OCTs) and undergoes enantioselective metabolism compared to the active S-enantiomer [1]. Specifically, the R-enantiomer inhibits OCT3 with 25-fold lower potency than the S-enantiomer, indicating a unique transporter interaction profile that is critical for impurity profiling and drug-drug interaction risk assessment [2]. Furthermore, the enantiomers show a 45.2-fold difference in their mutual inhibitory potency during hepatic metabolism, confirming that the stereochemical configuration fundamentally alters the compound's biological disposition and potential toxicity [3].

Quantitative Differentiation of Zolmitriptan R-Isomer (CAS 139264-24-7): Comparative Data for Impurity Control & Analytical Method Validation


25-Fold Lower OCT3 Inhibition Potency of Zolmitriptan R-Isomer Compared to Active S-Enantiomer

The R-enantiomer of zolmitriptan exhibits a 25-fold lower potency in inhibiting the organic cation transporter 3 (OCT3) compared to the therapeutically active S-enantiomer [1]. This stereoselectivity in transporter inhibition is critical for assessing the impurity's potential to cause clinically relevant drug-drug interactions (DDIs), as the R-isomer's lower activity reduces the risk of interference with the renal clearance of co-administered OCT3 substrates [2].

Stereoselective transporter inhibition Organic cation transporter 3 (OCT3) Drug-drug interaction risk assessment

45.2-Fold Difference in Metabolic Disposition Between Zolmitriptan Enantiomers in Rat Liver Microsomes

The enantiomers of zolmitriptan demonstrate highly enantioselective metabolism in rat liver microsomes. The ratio of the IC50 for the R-isomer's inhibition of S-isomer metabolism to the IC50 for the S-isomer's inhibition of R-isomer metabolism is 45.2 [1]. This large disparity, measured as IC50(S/R)/IC50(R/S), provides direct quantitative evidence that the two enantiomers are metabolized via distinct pathways and at significantly different rates, favoring the S-form for metabolic stability [2].

Enantioselective metabolism Hepatic microsomal stability Chiral impurity profiling

Regulatory Compliance: Baseline Chiral Separation for Zolmitriptan R-Isomer Quantification with Resolution >3.1

A validated capillary electrophoresis (CE) method achieves baseline separation of zolmitriptan enantiomers with a resolution better than 3.1, enabling accurate quantification of the R-isomer impurity in zolmitriptan drug substance [1]. This method is essential for meeting the strict limits set by pharmacopeias (e.g., USP, Ph. Eur.) for the allowable level of the R-isomer, which is typically controlled to ≤0.15% or similar low thresholds due to its distinct toxicological profile [2].

Chiral separation method validation Capillary electrophoresis Pharmaceutical quality control

USP/Ph. Eur. Monograph Specifications: Zolmitriptan R-Isomer as a Defined Impurity A

The R-isomer is officially designated as Zolmitriptan EP Impurity A and Zolmitriptan R-Isomer (USP) in the major pharmacopeias [1]. The USP monograph for zolmitriptan includes a specific test, 'Limit of Zolmitriptan R-Isomer and Other Impurities', which uses the R-isomer as a reference standard for system suitability and quantification [2]. The relative retention time for the R-isomer (as Related Compound E) is specified as 1.6 relative to zolmitriptan, ensuring method consistency [3].

Pharmacopeial impurity standard USP Zolmitriptan Related Compound E Regulatory analytical method

High-Value Applications of Zolmitriptan R-Isomer (CAS 139264-24-7) in Analytical Development and Quality Control


Analytical Method Development and Validation for Enantiomeric Purity Testing

The Zolmitriptan R-Isomer reference standard is essential for developing and validating chiral separation methods, such as HPLC or CE, to accurately quantify the enantiomeric impurity in zolmitriptan API and finished dosage forms [1]. The quantitative data on enantioselective metabolism (45.2-fold difference) and transporter inhibition (25-fold difference) justify the need for a highly sensitive and specific method, and the standard ensures method accuracy and reproducibility for regulatory submissions [2].

Routine Quality Control and Batch Release of Zolmitriptan Drug Products

Pharmaceutical manufacturers and contract testing laboratories use this certified reference standard for routine batch-to-batch quality control. The USP and Ph. Eur. monographs mandate the use of the R-isomer as a system suitability standard and for the quantification of the impurity at specified limits, ensuring that each batch of zolmitriptan meets safety and purity requirements [1]. The high resolution (>3.1) achieved in validated methods using this standard allows for confident decision-making in batch release [2].

Drug-Drug Interaction and Safety Assessment Studies

The distinct 25-fold difference in OCT3 inhibition between the R- and S-enantiomers makes the pure R-isomer a critical tool for in vitro studies designed to assess the potential of zolmitriptan's chiral impurity to contribute to clinical drug-drug interactions [1]. Using the authentic compound in these assays ensures that safety assessments are based on the impurity's real biological activity, rather than extrapolations from the active pharmaceutical ingredient or related compounds [2].

Stability Indicating Method Development and Forced Degradation Studies

The enantioselective metabolism of zolmitriptan suggests that the R-isomer may be formed or preferentially degraded under certain conditions. This compound serves as a primary marker in forced degradation and stability studies to understand the chiral stability of zolmitriptan drug products over their shelf life [1]. Its use allows for the development of stability-indicating methods that can accurately track the formation or increase of this specific, regulated impurity, a key requirement for product registration [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zolmitriptan R-isomer

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.